Benzyl 4-nitrobenzenecarbodithioate

Overview

Description

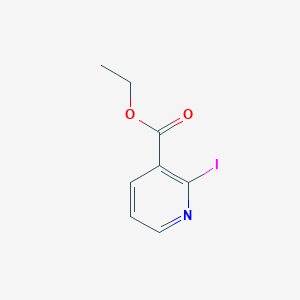

Benzyl 4-nitrobenzenecarbodithioate is a sulfur compound that has been studied for its inhibitory capacity against phospholipases A2 (PLA2), enzymes that are abundant in snake venoms . It was synthesized, purified, and characterized using 4-nitrothiobenzoic acid S-benzyl ester as a precursor .

Synthesis Analysis

The synthesis of this compound involves the use of 4-nitrothiobenzoic acid S-benzyl ester as a precursor . The resulting compound was purified and characterized .Molecular Structure Analysis

The molecular formula of this compound is C14H11NO2S2 . The carbodithioate function connecting both aromatic rings is almost planar .Chemical Reactions Analysis

This compound has been shown to inhibit the enzymatic activity of a PLA2 isolated from the venom of the Colombian rattlesnake Crotalus durissus cumanensis . The catalytic activity was reduced by about 50% using a concentration near to 50 μM .Physical and Chemical Properties Analysis

The average mass of this compound is 289.373 Da . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications

Inhibition of Nucleoside Transport Proteins

Benzyl 4-nitrobenzenecarbodithioate and its analogs are studied for their ability to inhibit nucleoside transport proteins. In one study, the analogs of 4-nitrobenzylthioinosine, which include substituted benzyl groups, demonstrated varying affinities for the nucleoside transport protein ENT1. Some compounds, particularly those with hydroxyl substitution, showed higher affinity due to potential hydrogen bonding, suggesting a promising direction for drug development targeting nucleoside transport proteins (Tromp et al., 2004).

Photocatalytic Oxidation of Alcohols

Benzyl alcohol derivatives, including 4-nitrobenzyl alcohol, have been investigated for photocatalytic oxidation into corresponding aldehydes. These reactions, conducted under an O2 atmosphere with TiO2 as a photocatalyst, show high conversion and selectivity, indicating potential applications in green chemistry and sustainable production methods (Higashimoto et al., 2009).

Corrosion Inhibition in Mild Steel

This compound and related compounds have been evaluated for their corrosion inhibiting properties on mild steel. These studies are crucial in industrial applications like steel pickling and oil well acidization. The findings showed significant corrosion inhibition, with Schiff base molecules blocking the electrode surface through adsorption, following the Langmuir adsorption isotherm (Singh & Quraishi, 2016).

Enzymatic Activity Inhibition in Snake Venoms

In the context of treating snakebite, a neglected tropical disease, this compound has shown potential as an inhibitor of snake venom phospholipase A2 (PLA2) enzymes. This compound demonstrated the ability to inhibit the enzymatic activity of PLA2 isolated from the venom of Crotalus durissus cumanensis, a species of rattlesnake, suggesting a new therapeutic avenue for snakebite treatment (Henao Castañeda et al., 2020).

Arylation of Benzyl Alcohol

In a study focusing on the arylation of benzyl alcohol, this compound was used in the presence of a multi-site phase-transfer catalyst under ultrasound irradiation. This technique demonstrated an efficient pathway for the synthesis of 1-(benzyloxy)-4-nitrobenzene, showcasing an intensified reaction process with higher conversion rates (Selvaraj, Abimannan, & Rajendran, 2014).

Mechanism of Action

Properties

IUPAC Name |

benzyl 4-nitrobenzenecarbodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S2/c16-15(17)13-8-6-12(7-9-13)14(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWYMFPTRLNCJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=S)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465205 | |

| Record name | STK331703 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154424-50-7 | |

| Record name | STK331703 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Pyrrolidinedione, 1-[(1-naphthalenylcarbonyl)oxy]-](/img/structure/B3064593.png)